molecular formula C13H7BrN4 B11480496 (3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile

(3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile

Cat. No.: B11480496
M. Wt: 299.13 g/mol
InChI Key: WPCDZYNVIQAGNO-ONNFQVAWSA-N
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Description

(3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile is an organic compound that belongs to the class of nitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a bromophenyl derivative with a suitable diene precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield, purity, and cost-effectiveness. Safety measures and environmental considerations are also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-2-amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile: Lacks the bromine atom, which may affect its reactivity and applications.

    (3Z)-2-amino-4-(4-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile: Similar structure but with the bromine atom in a different position, potentially leading to different chemical properties.

Uniqueness

The presence of the bromophenyl group in (3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile imparts unique reactivity and potential applications compared to its analogs. This uniqueness can be leveraged in specific scientific and industrial contexts.

Properties

Molecular Formula

C13H7BrN4

Molecular Weight

299.13 g/mol

IUPAC Name

(3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile

InChI

InChI=1S/C13H7BrN4/c14-12-3-1-2-9(5-12)4-10(6-15)13(18)11(7-16)8-17/h1-5H,18H2/b10-4+

InChI Key

WPCDZYNVIQAGNO-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C(\C#N)/C(=C(C#N)C#N)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C(C#N)C(=C(C#N)C#N)N

Origin of Product

United States

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